molecular formula C9H6BrClN2 B11860425 8-Bromo-2-chloroquinolin-4-amine CAS No. 1260798-76-2

8-Bromo-2-chloroquinolin-4-amine

Cat. No.: B11860425
CAS No.: 1260798-76-2
M. Wt: 257.51 g/mol
InChI Key: YFHKJIBSGWJZDK-UHFFFAOYSA-N
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Description

8-Bromo-2-chloroquinolin-4-amine is a quinoline derivative, characterized by the presence of bromine and chlorine atoms at the 8th and 2nd positions, respectively, and an amine group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloroquinolin-4-amine typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2-chloroquinoline, followed by amination at the 4th position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and amination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-chloroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

8-Bromo-2-chloroquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 7-Chloroquinolin-4-amine
  • 5-Bromoquinolin-8-ol

Comparison: 8-Bromo-2-chloroquinolin-4-amine is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit distinct antimicrobial or anticancer properties, making it a valuable compound for further research and development .

Properties

CAS No.

1260798-76-2

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

8-bromo-2-chloroquinolin-4-amine

InChI

InChI=1S/C9H6BrClN2/c10-6-3-1-2-5-7(12)4-8(11)13-9(5)6/h1-4H,(H2,12,13)

InChI Key

YFHKJIBSGWJZDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2N)Cl

Origin of Product

United States

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